molecular formula C8H8Cl2N2 B3082959 2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline CAS No. 1135213-57-8

2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline

Cat. No. B3082959
CAS RN: 1135213-57-8
M. Wt: 203.07 g/mol
InChI Key: CRLMOTHZSCQMCW-UHFFFAOYSA-N
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Description

“2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline” is a chemical compound with the molecular formula C8H8Cl2N2 . It is a derivative of quinoxaline, a class of compounds that have been found to exhibit various biological activities .


Molecular Structure Analysis

The molecular structure of “2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline” consists of a quinoxaline core with two chlorine atoms attached at the 2 and 3 positions . The InChI code for this compound is 1S/C8H8Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H2 .


Physical And Chemical Properties Analysis

“2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline” is a solid compound . It has a molecular weight of 203.07 .

Scientific Research Applications

1. Synthesis Processes and Chemical Reactions

  • Tetrahydroquinoxaline derivatives, including 2,3-dichloro-5,6,7,8-tetrahydroquinoxaline, have been synthesized through various chemical processes. For instance, derivatives with oxygen functionality at the 6-position have been prepared by ring closure of suitable 2,3-disubstituted pyrazines (Houminer, 1981). Another approach involved the hydrodechlorination of chloroquinoxalines to yield derivatives like 5,8-dichloroquinoxaline (Burton, Hughes, Newbold, & Elvidge, 1968).

2. Structural and Conformational Studies

  • The conformation of tetrahydroquinoxaline derivatives has been a subject of study. For example, the side chain of 5,6,7,8-tetrahydrobiopterin, a derivative, predominantly adopts a quasi-equatorial conformation (Armarego, Waring, & Paal, 1982).

3. Novel Synthetic Methods and Applications

  • Innovative methods for synthesizing dichlorofluoflavines, utilizing 5,8-dichloro-2,3-dicyanoquinoxaline as an equivalent of unavailable 2,3,5,8-tetrachloroquinoxaline, have been developed. These methods have opened up new avenues in quinoxaline chemistry (Guirado, López-Sánchez, Cerezo, Bautista, & Gálvez, 2009).

4. Antimicrobial Properties and DNA Gyrase Inhibition

  • Certain derivatives of 2,3-dichloroquinoxaline, like the 6-morpholinosulfonylquinoxaline derivative, have been found to possess antimicrobial properties and potential as DNA gyrase inhibitors. These findings highlight the bioactive potential of quinoxaline derivatives in medical research (Ammar et al., 2020).

5. Nucleophilic Substitution Reactions

  • Research has shown the feasibility of nucleophilic substitution reactions on hexafluoroquinoxaline, leading to various disubstituted derivatives. Such studies contribute to understanding the reactivity and potential applications of quinoxaline compounds (Allison, Chambers, Macbride, & Musgrave, 1971).

6. Synthesis and Crystal Structure Analysis

  • Efforts have been made to synthesize disubstituted tetrahydroquinoxalines, such as 6,7-dichloro-tetrahydroquinoxalines, without blocking reactive centers, allowing for further chemical modifications. These efforts are crucial for the development of compounds with specific desired properties (Fu et al., 2015).

properties

IUPAC Name

2,3-dichloro-5,6,7,8-tetrahydroquinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8Cl2N2/c9-7-8(10)12-6-4-2-1-3-5(6)11-7/h1-4H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRLMOTHZSCQMCW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)N=C(C(=N2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8Cl2N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,3-Dichloro-5,6,7,8-tetrahydroquinoxaline

CAS RN

1135213-57-8
Record name 2,3-dichloro-5,6,7,8-tetrahydroquinoxaline
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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